2-Methyl-4-oxo-4-phenylbutanenitrile
Description
Contextualization of β-Ketonitriles in Organic Chemistry
β-Ketonitriles, also known as 3-oxonitriles, are a class of organic compounds characterized by a ketone group at the β-position relative to a nitrile group. These compounds are highly valuable in organic synthesis due to the presence of two reactive functional groups. nih.gov They serve as versatile building blocks for the construction of a wide array of organic molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products.
The reactivity of β-ketonitriles allows them to participate in various chemical reactions. The nitrile group can undergo hydrolysis, reduction, or be used in cycloaddition reactions, while the ketone functionality can be involved in condensations, reductions, and organometallic additions. The methylene (B1212753) group situated between the ketone and nitrile is acidic and can be readily deprotonated to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Numerous synthetic methods have been developed for the preparation of β-ketonitriles, reflecting their importance in the field. These methods include the acylation of nitrile anions with esters, the ring-opening of isoxazoles, and various transition-metal-catalyzed reactions. nih.gov Their utility as precursors for biologically active heterocycles has been a significant driver for the continued development of new and efficient synthetic routes.
Significance of 2-Methyl-4-oxo-4-phenylbutanenitrile as a Bifunctional Intermediate
This compound is a specific example of a β-ketonitrile that serves as a bifunctional intermediate. Its structure contains a benzoyl group and a methyl-substituted cyanomethyl group, providing two distinct sites for chemical modification. This bifunctionality is crucial for its role as a building block in the synthesis of diverse molecular architectures.
The presence of the ketone and nitrile groups allows for sequential or one-pot reactions to construct carbocyclic and heterocyclic systems. For instance, the ketone can react with a dinucleophile, while the nitrile group can be transformed into other functionalities such as an amine or a carboxylic acid. This versatility makes this compound and its analogs valuable starting materials for creating libraries of compounds for drug discovery and materials science.
Derivatives of 4-oxo-4-phenylbutanenitrile (B1345662) are recognized as important difunctional intermediates for the synthesis of biologically active heterocycles, such as pyridazine (B1198779) derivatives. nih.gov The strategic placement of the functional groups within the 4-oxo-4-phenylbutanenitrile framework allows for the regioselective construction of these complex ring systems.
Below is an interactive data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 51765-78-7 |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)C#N |
| InChI Key | WVAUYTNUCMNFOI-UHFFFAOYSA-N |
Overview of Prior Research on Phenylbutanenitrile Scaffolds
The phenylbutanenitrile scaffold, in its various forms, has been a subject of considerable research interest, primarily due to its utility in the synthesis of heterocyclic compounds with potential biological activity. Research has demonstrated that modifications to the phenyl ring and the butanenitrile chain can lead to a diverse range of molecular structures.
One area of investigation involves the use of substituted 4-oxo-4-phenylbutanenitriles in cyclization reactions. For example, research on 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has shown that these compounds can undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgacs.org This transformation provides a route to the indolinone core, which is a privileged scaffold in medicinal chemistry. These studies often explore the reaction conditions necessary to achieve high yields and selectivity, such as the use of specific bases and oxidizing agents. acs.org
Furthermore, the synthesis and structural analysis of various 2,4-diaryl-4-oxo-butanenitriles have been reported. nih.gov For instance, the crystal structure of 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile has been described, providing insights into the molecular conformation and intermolecular interactions of these compounds. nih.gov Such structural information is valuable for understanding their reactivity and for designing new molecules with specific three-dimensional shapes.
Research has also focused on the synthesis of phenylbutanenitrile derivatives as intermediates for more complex targets. The hydrocyanation of chalcones is a common method to produce substituted 4-oxo-4-phenylbutanenitriles, which can then be used in subsequent synthetic steps. nih.gov These studies highlight the versatility of the phenylbutanenitrile scaffold as a key building block in organic synthesis.
The table below presents a selection of research findings on different phenylbutanenitrile derivatives.
| Phenylbutanenitrile Derivative | Research Focus | Key Findings | Reference |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Oxidative cyclization to 2-(3-oxoindolin-2-ylidene)acetonitriles | Development of an efficient method for intramolecular cyclization and oxidation. | acs.orgacs.org |
| 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | Synthesis and structural characterization | The molecule adopts a V-shaped conformation in the solid state. | nih.gov |
| 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile | Synthesis and crystal structure analysis | The molecule exhibits a twisted conformation with specific intermolecular interactions. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(8-12)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAUYTNUCMNFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 4 Oxo 4 Phenylbutanenitrile
Direct Synthetic Approaches
Direct methods offer an efficient route to the target molecule by constructing the core butanenitrile framework and incorporating the ketone functional group in a concerted or tandem fashion.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. bhu.ac.in While the classic Knoevenagel condensation leads to an α,β-unsaturated product, its variants can be adapted for the synthesis of saturated nitrile frameworks.
For the formation of a butanenitrile structure, a tandem Knoevenagel condensation followed by a Michael addition can be employed. rsc.org In a hypothetical application for the target compound, benzaldehyde (B42025) could first react with an active methylene compound. However, a more direct variant for nitrile synthesis involves the reaction between carbonyl compounds and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst. niscpr.res.innih.gov Catalysts for this reaction are diverse, ranging from basic amines and their salts to ionic liquids and metal-organic frameworks, often allowing the reaction to proceed under mild, environmentally friendly conditions. niscpr.res.innih.gov
Table 1: Catalysts Used in Knoevenagel Condensation
| Catalyst Type | Examples | Reaction Conditions |
|---|---|---|
| Ionic Liquids | [MeHMTA]BF4 | Room Temperature, Water |
| Homogeneous Catalysts | Ammonium Acetate | Room Temperature, Solvent-free |
| Heterogeneous Catalysts | Amino-bifunctional frameworks| Room Temperature, Ethanol (B145695) |
This table provides examples of catalyst systems that have been effectively used in Knoevenagel condensation reactions for nitrile synthesis.
The Claisen condensation is a powerful method for forming carbon-carbon bonds, traditionally by reacting two molecules of an ester to form a β-keto ester. masterorganicchemistry.comopenstax.org A significant variation of this reaction, known as a "crossed" or "mixed" Claisen condensation, is particularly relevant for the synthesis of β-ketonitriles. organic-chemistry.orglibretexts.org
In this approach, a nitrile containing an α-hydrogen (acting as the nucleophile donor) reacts with an ester that preferably lacks α-hydrogens (acting as the electrophilic acceptor). organic-chemistry.orglibretexts.org For the synthesis of 2-Methyl-4-oxo-4-phenylbutanenitrile, this would involve the reaction of propionitrile (B127096) with an ester of benzoic acid, such as ethyl benzoate (B1203000) or methyl benzoate.
The reaction is promoted by a strong base, such as sodium amide, sodium hydride, or potassium tert-butoxide, which deprotonates the α-carbon of the propionitrile. organic-chemistry.orgnih.gov The resulting carbanion then attacks the carbonyl carbon of the benzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the target β-ketonitrile. masterorganicchemistry.com The use of an ester without α-hydrogens, like ethyl benzoate, is crucial to prevent self-condensation of the ester, thereby maximizing the yield of the desired crossed product. libretexts.org Microwave-assisted syntheses have also been shown to be effective for producing β-ketonitriles via this condensation, with yields ranging from 30% to 72% depending on the substrates. utsa.edu
Table 2: Crossed Claisen-type Reaction for this compound
| Nucleophile | Electrophile | Base | Key Feature |
|---|
This table outlines the components for the synthesis of the target compound via a crossed Claisen-type condensation.
Cyanoalkylation involves the addition of a cyanide nucleophile to an electrophilic carbon, creating a new carbon-carbon bond and introducing a nitrile functional group. A prominent example applicable to the synthesis of this compound is the conjugate addition (Michael addition) of cyanide to an α,β-unsaturated ketone.
The required precursor for this synthesis would be 1-phenyl-2-methylbut-2-en-1-one. The reaction proceeds by the nucleophilic attack of a cyanide ion (from a source like KCN or NaCN) on the β-carbon of the unsaturated ketone. acs.orgnih.gov This process, often facilitated by a proton source like acetic acid, directly yields the 4-oxo-butanenitrile framework. acs.orgnih.gov
Related transformations include the palladium-catalyzed addition of organoboron reagents to dinitriles, which provides a convenient and highly selective route to various β-ketonitriles under relatively mild conditions. organic-chemistry.org Furthermore, the hydrocyanation of carbon-carbon double bonds, catalyzed by transition metals, represents an atom-economical approach to synthesizing alkyl nitriles. beilstein-journals.org
Multistep Synthetic Pathways Utilizing Precursors
Multistep syntheses provide a versatile, albeit longer, route to the target compound. These pathways involve the stepwise construction of the molecule, either by adding the key functional groups to a basic carbon chain or by modifying a pre-existing butane (B89635) framework.
This strategy involves building the molecule by sequentially introducing the ketone and nitrile groups onto a simpler starting material. One plausible pathway could begin with a Friedel-Crafts acylation reaction. For example, benzene (B151609) could be acylated with 2-methylsuccinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 3-benzoyl-2-methylpropanoic acid. The carboxylic acid group in this intermediate can then be converted into the nitrile. This conversion is typically a two-step process: first, the carboxylic acid is converted to a primary amide, which is then subjected to dehydration using a reagent like thionyl chloride (SOCl₂), phosphorus(V) oxide (P₄O₁₀), or other dehydrating agents to yield the final nitrile product. libretexts.orgyoutube.com
An alternative multistep approach starts with a molecule that already contains the four-carbon chain with a methyl substituent and modifies it to introduce the phenyl ketone and nitrile functionalities.
A viable precursor is 2-methylbutanoic acid or its derivatives. The phenyl ketone could be introduced at the C4 position via a Friedel-Crafts acylation of benzene using the corresponding acid chloride (2-methyl-4-chlorobutanoyl chloride), which can be synthesized from γ-valerolactone.
Another well-established method involves the reaction of an organometallic reagent with a nitrile. For instance, one could start with a precursor like ethyl 4-cyanobutanoate, introduce the methyl group at the alpha position, and then react the resulting nitrile with a phenyl Grignard reagent (phenylmagnesium bromide). The initial product is an imine salt, which upon acidic workup, hydrolyzes to form the desired ketone. youtube.com
Finally, a straightforward derivatization involves the conjugate addition of cyanide to chalcones (α,β-unsaturated ketones). acs.orgnih.gov For instance, the synthesis of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been reported starting from the corresponding 2'-aminochalcone and potassium cyanide. acs.org This demonstrates a reliable method for creating the 4-oxo-butanenitrile core, which can be adapted by using the appropriate chalcone (B49325) precursor.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| 2-aminochalcone |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles |
| Benzaldehyde |
| Benzene |
| Ethyl Benzoate |
| 3-benzoyl-2-methylpropanoic acid |
| 2-methylbutanoic acid |
| 2-methylsuccinic anhydride |
| Ethyl 4-cyanobutanoate |
| Ethyl Cyanoacetate |
| γ-valerolactone |
| Malononitrile |
| Methyl Benzoate |
| Phenylmagnesium Bromide |
| 1-phenyl-2-methylbut-2-en-1-one |
| Potassium Cyanide |
| Potassium tert-butoxide |
| Propionitrile |
| Sodium Amide |
| Sodium Cyanide |
| Sodium Hydride |
| Thionyl Chloride |
Catalytic Systems in the Synthesis of this compound and Analogues
The synthesis of this compound and its structural analogues frequently relies on the Michael addition, a fundamental carbon-carbon bond-forming reaction. eurekaselect.com This process involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. A variety of catalytic systems, including inorganic bases, organocatalysts, and metal complexes, have been developed to facilitate this transformation efficiently and, in many cases, with high stereoselectivity. eurekaselect.commdpi.com
The choice of catalyst is crucial as it influences reaction rates, yields, and the stereochemical outcome, particularly in the synthesis of chiral derivatives. researchgate.net Common strategies involve the hydrocyanation of α,β-unsaturated ketones or the addition of other nucleophiles to activated alkenes.
Base-Catalyzed Synthesis
Simple inorganic bases are effective catalysts for the synthesis of 4-oxo-4-phenylbutanenitrile (B1345662) analogues. These reactions are typically straightforward and cost-effective. For instance, the synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile has been achieved with an 88% yield using cesium carbonate (Cs₂CO₃) as the catalyst in the presence of trimethylsilyl (B98337) cyanide (Me₃SiCN) and water. nih.gov Similarly, a 10% aqueous solution of sodium carbonate has been used to catalyze the reaction between 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one and acetone (B3395972) cyanohydrin in refluxing ethanol to produce 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. nih.gov Potassium cyanide (KCN) in dimethyl sulfoxide (B87167) (DMSO) is another effective system for producing related structures like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.org
Interactive Table: Base-Catalyzed Synthesis of 4-Oxo-4-phenylbutanenitrile Analogues
| Catalyst | Michael Acceptor | Cyanide Source | Product | Yield | Citation |
| Cs₂CO₃ | (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Me₃SiCN / H₂O | 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | 88% | nih.gov |
| 10% Na₂CO₃ (aq) | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Acetone cyanohydrin | 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile | Not specified | nih.gov |
| KCN | 4-bromo-2′-aminochalcone | KCN in DMSO/H₂O | 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile | Not specified | acs.org |
Asymmetric Organocatalysis
The development of asymmetric catalysis has enabled the synthesis of optically active butanenitrile derivatives. Chiral organocatalysts, particularly those derived from Cinchona alkaloids, have proven highly effective. researchgate.netbuchler-gmbh.com These catalysts can create a chiral environment around the reactants, directing the nucleophilic attack to one face of the molecule, thus inducing enantioselectivity.
For example, a tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles has been successfully catalyzed by a quinine-derived thiourea (B124793) catalyst. nih.gov While this reaction produces a chromene structure, the initial Michael addition step is analogous to the formation of substituted butanenitriles. This asymmetric synthesis achieved moderate enantiomeric excess (ee) values of up to 63%. nih.gov The use of bifunctional catalysts, such as those combining a thiourea moiety (for hydrogen bonding activation) and a tertiary amine group (as a Brønsted base), is a common strategy in modern organocatalysis to achieve high stereocontrol in Michael additions. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts for related asymmetric transformations. mdpi.com
Interactive Table: Asymmetric Organocatalysis in the Synthesis of Analogous Structures
| Catalyst Type | Reactant 1 | Reactant 2 | Product Type | Enantiomeric Excess (ee) | Citation |
| Quinine-derived thiourea | Cyclohexane-1,2-dione | Benzylidenemalononitriles | 2-Amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles | Up to 63% | nih.gov |
| L-tert-leucine-derived urea-tertiary amine | N-ester acylhydrazones | β-trifluoromethyl-α,β-unsaturated ketones | Chiral acyclic amination products | Excellent (not specified) | rsc.org |
| Chiral Phosphoric Acids | Indoles | Trifluoromethyl ketone hydrates | Chiral α-trifluoromethyl tertiary alcohols | High (not specified) | mdpi.com |
Advanced Structural Characterization and Spectroscopic Investigations
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a fundamental tool for decoding the molecular structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, specific features such as functional groups, bonding environments, and molecular mass can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for establishing the carbon-hydrogen framework of a molecule. For 2-Methyl-4-oxo-4-phenylbutanenitrile, ¹H NMR provides detailed information about the electronic environment and connectivity of the protons.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct signals corresponding to each proton. The aromatic protons of the phenyl group appear in the downfield region between δ 7.50 and 7.96 ppm. Specifically, the two protons ortho to the carbonyl group are observed as a doublet at δ 7.96 ppm, while the meta and para protons resonate at δ 7.50 ppm and δ 7.63 ppm, respectively. The aliphatic protons present a more complex pattern due to their proximity. The methine proton (CH) adjacent to the nitrile and methyl groups appears as a multiplet around δ 3.89 ppm. The two diastereotopic protons of the methylene (B1212753) group (CH₂) are observed as distinct signals, a doublet of doublets at δ 3.29 ppm and another at δ 3.61 ppm, indicating their different chemical environments. The methyl group (CH₃) protons appear as a doublet at δ 1.50 ppm, coupled to the neighboring methine proton. rsc.org
Detailed ¹H NMR assignments are crucial for confirming the compound's constitution.
Interactive Data Table: ¹H NMR Data for this compound rsc.org
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 7.96 | d | 8.0 | 2H | Ar-H (ortho) |
| 7.63 | t | 7.5 | 1H | Ar-H (para) |
| 7.50 | t | 8.0 | 2H | Ar-H (meta) |
| 3.89 | m | - | 1H | CH-CN |
| 3.61 | dd | 18.0, 7.5 | 1H | CO-CH₂ |
| 3.29 | dd | 18.0, 5.5 | 1H | CO-CH₂ |
| 1.50 | d | 7.0 | 3H | CH₃ |
Note: Spectra recorded in CDCl₃ at 500 MHz. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.
Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent absorption bands are expected for the nitrile (C≡N) and carbonyl (C=O) groups. The nitrile stretching vibration typically appears in the range of 2240–2260 cm⁻¹. The carbonyl group of the aryl ketone shows a strong absorption band around 1685 cm⁻¹. The presence of aromatic C-H and aliphatic C-H stretching vibrations would also be observed.
While specific UV-Vis spectral data for the title compound is not detailed in the available literature, the benzoyl and nitrile chromophores are expected to exhibit characteristic electronic transitions. The benzoyl group typically shows a strong π → π* transition at shorter wavelengths and a weaker, symmetry-forbidden n → π* transition at longer wavelengths.
Mass spectrometry (MS) provides critical information on the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₁H₁₁NO, corresponding to a monoisotopic mass of approximately 173.08 Da. nih.gov High-resolution mass spectrometry (HRMS) would confirm this exact mass with high precision.
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A primary fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. Other likely fragmentations include the loss of a methyl radical (•CH₃) or a cyano radical (•CN), providing further structural evidence.
Crystallographic Studies of this compound and Related Analogues
Crystallographic studies, particularly single-crystal X-ray diffraction, offer the most definitive method for determining the three-dimensional arrangement of atoms in the solid state.
While the specific crystal structure of this compound is not available in the surveyed literature, extensive crystallographic data exists for closely related analogues. These analogues, such as 4-Oxo-2,4-diphenylbutanenitrile and its substituted derivatives, provide significant insight into the likely solid-state structure. researchgate.net
For instance, studies on analogues like 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile reveal an orthorhombic crystal system. nih.gov The crystal structures of these related compounds are well-documented, providing a template for understanding the packing and conformation of the title compound. researchgate.netnih.gov
Interactive Data Table: Crystallographic Data for Selected 4-Oxo-4-phenylbutanenitrile (B1345662) Analogues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile | Orthorhombic | Pbca | 9.5730 | 8.7748 | 32.0620 | 90 | 8 | nih.gov |
| 4-Oxo-2,4-diphenylbutanenitrile | Monoclinic | P2₁/c | 11.7588 | 5.7656 | 18.5750 | 95.954 | 4 | researchgate.net |
| 4-Oxo-4-phenylbutanenitrile | Monoclinic | P12₁1 | 7.5235 | 5.5446 | 10.2976 | 99.850 | 2 | nih.gov |
Note: Unit cell parameters (a, b, c, β) and the number of molecules per unit cell (Z) are presented.
The analysis of crystal structures of related compounds shows that the butanenitrile backbone allows for considerable conformational flexibility. In analogues like 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile and 4-Oxo-2,4-diphenylbutanenitrile, the molecules adopt a twisted conformation. researchgate.netnih.gov The dihedral angle between the terminal phenyl rings is significant, measured at 63.30 (6)° and 68.40 (6)° respectively, indicating a non-planar arrangement to minimize steric hindrance. researchgate.netnih.gov
Computational and Theoretical Studies of 2 Methyl 4 Oxo 4 Phenylbutanenitrile
Quantum Chemical Calculations on Molecular Conformation and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons. For 2-Methyl-4-oxo-4-phenylbutanenitrile, the molecular conformation is dictated by the rotational freedom around its single bonds.
The electronic structure is characterized by the distribution of electron density and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, which are the more electron-rich parts of the molecule. The LUMO, conversely, is expected to be centered on the carbonyl carbon and the nitrile group, as these are the more electron-deficient regions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.
Table 1: Predicted Geometrical and Electronic Properties of this compound (Note: The following data are illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d) level of theory.)
| Property | Predicted Value |
| Dihedral Angle (C-C-C=O) | ~ 175° |
| Dihedral Angle (Ph-C=O) | ~ 20° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | ~ 3.5 D |
Investigation of Tautomeric Equilibria and Relative Energetic Stabilities
This compound, being a γ-ketonitrile, can theoretically exist in tautomeric forms, primarily the keto and enol forms. Tautomerism is the process by which two structural isomers are interconverted, most commonly by the migration of a proton.
The predominant tautomer is expected to be the keto form under normal conditions. However, the presence of the nitrile group and the phenyl ring can influence the stability of the enol tautomer. Computational studies on the tautomerism of β-dicarbonyl and related compounds have shown that the relative stability of tautomers is highly dependent on the solvent environment. Polar solvents tend to stabilize the more polar keto form, while non-polar solvents can favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
Theoretical calculations can predict the relative energies of the tautomers and the energy barrier for their interconversion. The enol form of this compound would involve a carbon-carbon double bond and a hydroxyl group, which could potentially be stabilized by conjugation with the phenyl ring.
Table 2: Predicted Relative Energies of Tautomers of this compound in Different Solvents (Note: The following data are illustrative and based on trends observed in computational studies of β-ketonitriles.)
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Relative Energy (Toluene, kcal/mol) |
| Keto | 0.00 | 0.00 | 0.00 |
| Enol (Z-isomer) | +3.5 | +5.2 | +2.8 |
| Enol (E-isomer) | +4.1 | +6.0 | +3.5 |
Reaction Mechanism Predictions and Energy Landscapes via Computational Modeling
Computational modeling is a powerful tool for predicting the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, a likely reaction is the Michael addition, where a nucleophile attacks the carbon atom beta to the carbonyl group.
Theoretical calculations can elucidate the step-by-step mechanism of such a reaction, identifying the structure of the transition state and calculating the activation energy. This provides a quantitative measure of the reaction rate. The reaction would likely proceed through a nucleophilic attack on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. The presence of the phenyl and nitrile groups will influence the electron distribution and thus the reactivity of the molecule towards nucleophiles.
Analysis of Substituent Effects on Electronic Properties through Theoretical Methods
The electronic properties of this compound can be tuned by introducing different substituent groups on the phenyl ring. Theoretical methods can systematically investigate these effects. For example, introducing an electron-donating group (like a methoxy group, -OCH₃) at the para position of the phenyl ring would increase the electron density on the ring. This would raise the energy of the HOMO, making the molecule more susceptible to oxidation and potentially altering its reactivity in electrophilic aromatic substitution reactions.
Conversely, an electron-withdrawing group (like a nitro group, -NO₂) would decrease the electron density on the phenyl ring, lowering the energy of both the HOMO and the LUMO. This would make the molecule more resistant to oxidation but potentially more reactive towards nucleophiles at the carbonyl carbon.
These effects can be quantified by calculating properties such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential for a series of substituted derivatives.
Table 3: Predicted Effects of Para-Substituents on the Phenyl Ring on the Electronic Properties of this compound (Note: The following data are illustrative and based on general trends from computational studies on substituted aromatic compounds.)
| Substituent (at para-position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -OCH₃ (Electron-donating) | -6.2 | -1.7 | 4.5 |
| -H (Unsubstituted) | -6.5 | -1.8 | 4.7 |
| -NO₂ (Electron-withdrawing) | -7.0 | -2.2 | 4.8 |
Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Oxo 4 Phenylbutanenitrile
Intramolecular Cyclization Reactions
The proximate positioning of the electrophilic carbon of the nitrile group and the enolizable ketone moiety in 2-Methyl-4-oxo-4-phenylbutanenitrile provides a fertile ground for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic and fused ring systems.
Formation of Nitrogen-Containing Heterocyclic Systems
While direct intramolecular cyclization of this compound itself is not extensively documented in readily available literature, the reactivity of analogous γ-oxonitriles provides significant insight into its potential transformation pathways. A notable example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which undergo a facile intramolecular nucleophilic attack to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.orgacs.org This reaction proceeds via the attack of the aniline (B41778) nitrogen onto the carbonyl carbon, followed by oxidation.
This transformation highlights the potential for the enolate or a related nucleophilic species derived from the butanenitrile backbone of this compound to participate in cyclization reactions, particularly if an appropriate nucleophilic or electrophilic partner is introduced into the molecule.
Annulation Reactions Leading to Fused Ring Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, represent a powerful strategy for the synthesis of complex polycyclic molecules. While specific annulation reactions starting directly from this compound are not prominently reported, the reactivity of structurally similar compounds suggests its potential as a precursor for such transformations. For instance, related γ-oxo compounds can serve as building blocks for the construction of fused heterocyclic systems through multi-step reaction sequences.
Intermolecular Reactions Involving the Nitrile and Ketone Moieties
The dual functionality of this compound allows for a variety of intermolecular reactions, where both the nitrile and ketone groups can act as reactive sites for nucleophilic and electrophilic partners.
Nucleophilic and Electrophilic Transformations
The ketone carbonyl group in this compound is susceptible to nucleophilic attack by a wide range of nucleophiles. Standard transformations of ketones, such as reduction to the corresponding alcohol, Grignard reactions to form tertiary alcohols, and the formation of imines and enamines, are all plausible reactions for this compound.
The nitrile group, while generally less reactive than the ketone, can also undergo nucleophilic attack, particularly with strong nucleophiles like Grignard reagents, which can lead to the formation of ketones after hydrolysis of the intermediate imine. The presence of both functional groups allows for the potential for selective reactions based on the choice of reagents and reaction conditions.
Electrophilic transformations can occur at the α-carbon to the nitrile and the α-carbon to the ketone, both of which can be deprotonated to form nucleophilic enolates. These enolates can then react with various electrophiles, allowing for the introduction of new substituents at these positions.
α-Deuteration and Related Modifications
The protons on the carbon atom alpha to the nitrile group (C2) and the methylene (B1212753) protons alpha to the ketone group (C3) in this compound are acidic and can be exchanged for deuterium (B1214612) atoms under appropriate conditions. This process, known as α-deuteration, is a valuable tool in mechanistic studies and for the synthesis of isotopically labeled compounds.
The α-deuteration of nitriles can be achieved using a deuterium source such as deuterium oxide (D₂O) in the presence of a suitable catalyst. Ruthenium pincer complexes have been shown to be effective catalysts for the α-deuteration of aliphatic nitriles under mild conditions. rsc.org The proposed mechanism involves the formation of a [2+2] cycloadduct between the nitrile and the catalyst, followed by imine-enamine tautomerization and H/D exchange with D₂O. rsc.org Base-catalyzed deuteration is also a common method for achieving this transformation. rug.nl
Given the presence of two enolizable positions, selective deuteration of this compound would depend on the relative acidities of the α-protons and the reaction conditions employed.
Functional Group Interconversions of the Nitrile Moiety
The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.
Common transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. This reaction would convert this compound into the corresponding butanoic acid or butanamide derivative.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would provide access to 2-methyl-4-amino-4-phenylbutane derivatives. A practical method for the reductive deuteration of nitriles to α,α-dideuterio amines using sodium dispersion and deuterated ethanol (B145695) has also been reported. organic-chemistry.org
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This offers a pathway to introduce a five-membered heterocyclic ring into the molecule.
These interconversions allow for the strategic manipulation of the nitrile functionality to access a broader range of chemical structures and downstream applications.
Mechanistic Investigations of Key Transformations
The chemical behavior of this compound, a member of the γ-keto nitrile family, is characterized by the interplay between its ketone and nitrile functionalities. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, significant insights can be drawn from investigations into closely related derivatives. These studies, particularly on analogs where the methyl group is substituted or the phenyl ring is functionalized, provide a strong basis for understanding the potential reaction intermediates, transition states, and the kinetic and thermodynamic factors governing its transformations.
Elucidation of Reaction Intermediates and Transition States
Mechanistic studies on derivatives of this compound, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, have shed light on the intermediates formed during key chemical transformations like oxidative cyclization. These reactions are often base-catalyzed and can proceed through a series of reactive species.
In the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a proposed reaction pathway involves several key intermediates. The process is believed to start with the deprotonation of the α-carbon to the ketone, forming an enolate. This enolate can then undergo an intramolecular nucleophilic attack, leading to a cyclic intermediate. In the presence of an oxidizing agent like DMSO, subsequent steps can lead to the formation of a stable heterocyclic product.
A notable transformation is the conjugate addition of a cyanide source to a chalcone (B49325) precursor, which triggers an intramolecular attack by the resulting enolate to form a cyclic nitronate intermediate. acs.org This type of intermediate is crucial in the formation of various heterocyclic systems.
Furthermore, in reactions involving N-substituted 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the nature of the substituent on the amino group has been shown to significantly influence the reaction pathway. For instance, in situ alkylation of the primary amino group can lead to different products, suggesting that the initially formed product can act as an intermediate for subsequent transformations. acs.orgnih.govacs.org The isolation and subsequent reaction of one such product, 1aa , to yield another, 11da , provides evidence for its role as a reaction intermediate. nih.gov
The proposed intermediates in the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles are summarized in the table below.
| Intermediate No. | Proposed Structure/Description | Role in Reaction Pathway |
| 1aa | 2-(3-Oxoindolin-2-ylidene)acetonitrile derivative | Isolated intermediate that can be methylated to form ketone 11da . nih.gov |
| Cyclic Nitronate | Formed from intramolecular attack following cyanide addition. | Key intermediate in the formation of indoline (B122111) structures. acs.org |
| Enolate | Formed by base-assisted deprotonation of the α-carbon. | Initial reactive species that initiates intramolecular cyclization. |
Kinetic and Thermodynamic Studies of Reaction Pathways
While comprehensive kinetic and thermodynamic data for reactions of this compound are scarce, studies on related compounds provide valuable insights into the factors influencing reaction rates and equilibria.
The efficiency of the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivatives has been observed to be dependent on the reaction conditions, including the choice of base, solvent, and oxidant. For example, the reaction of 4-(2-aminophenyl)-2-phenyl-4-oxobutyronitrile (6aa ) with potassium hydroxide (B78521) in DMSO, followed by quenching with methyl iodide, yielded the methylated product 7da in 58% yield. acs.org A modification of this procedure using dimethyl sulfate (B86663) as the quenching agent increased the yield to 88%, indicating a more favorable kinetic or thermodynamic pathway under these conditions. acs.org
An experiment to test the necessity of an oxidant in the cyclization of 6aa showed no product formation in an argon atmosphere, with the starting material being recovered unchanged. nih.gov This highlights the thermodynamic barrier to cyclization in the absence of an oxidizing agent. Conversely, the use of strong oxidants like potassium permanganate (B83412) or DDQ led to the decomposition of the starting material, suggesting that the reaction kinetics are highly sensitive to the nature of the oxidant. nih.gov
The table below summarizes the effect of different reagents on the yield of a key transformation, providing indirect information about the reaction's kinetic favorability under various conditions.
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) |
| 6aa | KOH in DMSO | Methyl Iodide | 7da | 58 |
| 6aa | KOH in DMSO | Dimethyl Sulfate | 7da | 88 |
| 1aa | MeI | - | 11da | 58 |
These findings underscore that the reaction pathways of butanenitrile derivatives are influenced by a delicate balance of kinetic and thermodynamic factors. The choice of reagents and reaction conditions can steer the transformation towards different products by favoring certain transition states and intermediates over others.
Synthetic Utility and Applications of 2 Methyl 4 Oxo 4 Phenylbutanenitrile in Organic Synthesis
Role as a Versatile Building Block in Synthetic Sequences
2-Methyl-4-oxo-4-phenylbutanenitrile is recognized for its utility as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive ketone and a nitrile group, allows for a wide range of chemical modifications. Nitrile derivatives, in general, are considered essential synthetic intermediates due to their straightforward preparation and the diverse transformations they can undergo. uminho.pt The presence of the methyl group at the 2-position introduces a chiral center, offering the potential for stereoselective reactions.
The reactivity of analogous 2,4-diaryl-4-oxo-butanenitriles as difunctional intermediates highlights their importance in the synthesis of various heterocyclic compounds. nih.gov These related structures undergo cyclization reactions to form six-membered rings, indicating the potential of this compound to participate in similar synthetic pathways. The ketone and nitrile functionalities can be targeted by a variety of reagents to construct more elaborate molecular frameworks.
Table 1: Functional Groups and Potential Reactions of this compound
| Functional Group | Potential Reactions |
| Ketone | Reduction to alcohol, Grignard reactions, Wittig reactions, aldol (B89426) condensations |
| Nitrile | Hydrolysis to carboxylic acid or amide, reduction to amine, addition of organometallic reagents |
| α-Carbon | Alkylation, halogenation |
Precursor for the Synthesis of Complex Organic Molecules
The strategic placement of the keto and nitrile groups in this compound makes it an ideal precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. Research on structurally similar compounds provides strong evidence for its potential in this regard.
For instance, the cyclocondensation of related 4-oxo-butanenitriles with hydrazine (B178648) and its derivatives is a common method for the synthesis of pyridazine (B1198779) rings. nih.gov The reaction of the ketone functionality with a dinucleophile like hydrazine, followed by intramolecular cyclization involving the nitrile group, would lead to the formation of a substituted pyridazine.
Furthermore, studies on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have demonstrated their utility in constructing complex fused heterocyclic systems. organic-chemistry.orgnih.govnih.gov This suggests that if an amino group were introduced into the phenyl ring of this compound, it could serve as a precursor for intramolecular cyclization reactions to form polycyclic scaffolds. organic-chemistry.orgnih.govnih.gov
Utility in the Construction of Pharmaceutically Relevant Scaffolds
The synthesis of pharmaceutically relevant scaffolds is a significant area of application for versatile building blocks like this compound. Many nitrile-containing compounds exhibit important biological and pharmacological activities and are used in clinical treatments. uminho.pt
The pyridazine nucleus, which can be synthesized from 4-oxo-butanenitrile precursors, is a common motif in medicinal chemistry. nih.gov Additionally, the synthesis of 2-alkylideneindolin-3-ones, which are important synthons in drug discovery, has been achieved from related 4-oxo-butanenitriles. organic-chemistry.orgnih.gov These indolinone derivatives have been used as advanced precursors for pyridazino[4,3-b]indoles, which show inhibitory activity against Mycobacterium tuberculosis. organic-chemistry.orgnih.gov
A study on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrated a facile and efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles. organic-chemistry.orgnih.gov This transformation operates through a nucleophilic intramolecular cyclization followed by oxidation. organic-chemistry.orgnih.gov This methodology could potentially be applied to an appropriately substituted derivative of this compound to access novel, pharmaceutically interesting scaffolds.
Table 2: Examples of Pharmaceutically Relevant Scaffolds Potentially Derived from 4-Oxo-Butanenitrile Precursors
| Precursor Type | Resulting Scaffold | Potential Therapeutic Area | Reference |
| 4-Oxo-butanenitrile | Pyridazine | Various | nih.gov |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | 2-(3-Oxoindolin-2-ylidene)acetonitrile | Antimycobacterial | organic-chemistry.orgnih.gov |
| 2-(3-Oxoindolin-2-ylidene)acetonitrile | Pyridazino[4,3-b]indole | Antimycobacterial | organic-chemistry.orgnih.gov |
Applications in the Development of Advanced Material Precursors
While the primary focus of research on this compound and its analogs has been in the realm of organic synthesis and medicinal chemistry, its bifunctional nature could lend itself to applications in materials science. The nitrile group, for instance, can participate in polymerization reactions. There is, however, a lack of specific research in the scientific literature detailing the use of this compound as a precursor for advanced materials. Based on the reactivity of its functional groups, one could hypothesize its potential use in the synthesis of functional polymers or as a component in the creation of novel organic materials, though this remains an unexplored area of its chemistry. nih.gov
Synthesis and Reactivity of Substituted 2 Methyl 4 Oxo 4 Phenylbutanenitrile Derivatives and Analogues
Impact of Aromatic Substituents on Synthetic Yields and Reaction Outcomes
The synthesis of 2-methyl-4-oxo-4-phenylbutanenitrile derivatives often involves the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In this context, the nucleophile is typically a carbanion derived from a nitrile, and the Michael acceptor is a substituted chalcone (B49325) (1,3-diphenyl-2-propen-1-one). The electronic nature of the substituents on the aromatic ring of the chalcone significantly influences the reaction's yield and outcome.
The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring of the Michael acceptor can alter the electrophilicity of the β-carbon, thereby affecting the rate and efficiency of the nucleophilic attack. researchgate.net Generally, EWGs tend to increase the electrophilicity of the double bond, which can facilitate the Michael addition. Conversely, EDGs can decrease the reactivity of the α,β-unsaturated system.
Studies on related Michael additions have demonstrated these electronic effects. For instance, in the asymmetric vinylogous Michael addition of cyclic enones to β-nitrostyrene derivatives, a range of substituents on the aromatic ring were well-tolerated, leading to high yields and excellent stereocontrol, regardless of their electronic properties. nih.gov However, in other systems, the nature of the substituent can be more critical. For example, in the synthesis of γ-amino acid esters via a Michael addition, substrates with electron-withdrawing groups on their aromatic ring furnished excellent yields with high diastereoselectivity. researchgate.net
| Substituent on Phenyl Ring | Electronic Effect | Plausible Yield Trend |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | High |
| -CN (Cyano) | Strongly Electron-Withdrawing | High |
| -Cl (Chloro) | Weakly Electron-Withdrawing | Moderate to High |
| -H (Unsubstituted) | Neutral | Moderate |
| -CH₃ (Methyl) | Weakly Electron-Donating | Moderate to Low |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Low |
Design and Preparation of Novel Analogues with Modified Butanenitrile Cores
The structural versatility of this compound allows for the design and synthesis of a wide array of novel analogues with modified butanenitrile cores. These modifications can be strategically implemented to explore new chemical space and to generate compounds with tailored properties.
One approach to creating novel analogues involves multicomponent reactions. For example, a three-component reaction of α-hydroxyketones, β-ketonitriles, and primary amines can selectively produce densely functionalized 3-cyanopyrroles. nih.gov This methodology showcases how the core structure can be elaborated into more complex heterocyclic systems.
Another strategy focuses on the inherent reactivity of the β-ketonitrile moiety. The active methylene (B1212753) group, flanked by the ketone and nitrile, can be readily deprotonated to form a nucleophilic carbanion. This carbanion can then be reacted with various electrophiles to introduce new substituents at the α-position. Furthermore, the ketone and nitrile groups themselves serve as handles for a variety of chemical transformations, including cyclization reactions to form heterocycles like pyridines, pyrimidines, and pyrazoles. rsc.orgnih.gov
The synthesis of trifunctionalized building blocks from esters and lactones provides another avenue for creating modified butanenitrile analogues. nih.gov These methods can introduce hydroxyl groups, leading to hydroxylated β-ketonitriles that can serve as precursors for a range of other derivatives. nih.gov The development of metal-free synthesis methods, such as the cyanation of α-CF₃ carbonyls, also expands the toolkit for preparing these compounds under mild conditions. rsc.org
Comparative Studies on the Reactivity and Transformations of Related β-Ketonitriles
β-Ketonitriles are a well-established class of multifunctional intermediates in organic synthesis. rsc.orgthieme-connect.com Comparative studies of their reactivity are crucial for understanding how structural variations influence their chemical behavior and for designing efficient synthetic routes.
The reactivity of β-ketonitriles is characterized by the interplay between the ketone and nitrile functional groups. These groups activate the intervening methylene or methine group, making the α-proton acidic and susceptible to deprotonation. The resulting enolate can participate in a wide range of carbon-carbon bond-forming reactions.
One of the most significant transformations of β-ketonitriles is their use in the synthesis of heterocyclic compounds. rsc.orgnih.gov For example, the reaction of β-ketonitriles with hydrazine (B178648) can lead to the formation of 5-aminopyrazoles, which are themselves valuable intermediates for more complex nitrogen-containing heterocycles. rsc.org
Furthermore, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to compounds with potential antimycobacterial activity. nih.govacs.org This transformation highlights the potential for intramolecular reactions in appropriately substituted β-ketonitrile derivatives.
The reactivity of β-ketonitriles can also be harnessed in biocatalytic reductions. While challenging, the asymmetric reduction of β-ketonitriles to optically active β-hydroxy nitriles has been achieved using recombinant carbonyl reductases. acs.org These chiral building blocks are valuable for the synthesis of pharmaceuticals. acs.org
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies for Butanenitrile Architectures
The development of novel and efficient methods for synthesizing β-ketonitriles is a key area of ongoing research. thieme-connect.com Traditional methods are being supplemented and replaced by more sophisticated and sustainable approaches.
Recent advancements include:
Transition-Metal-Catalyzed Reactions : Palladium-catalyzed methods, such as the addition of organoboron reagents to dinitriles, offer a practical and highly selective route to β-ketonitriles with broad substrate scope and excellent functional-group tolerance. organic-chemistry.org This approach operates under milder conditions compared to many traditional methods. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis : An innovative NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) provides access to β-ketonitriles that feature a quaternary carbon center. organic-chemistry.org This metal-free method is noted for its efficiency and good functional group tolerance. organic-chemistry.org
Electrochemical Synthesis : Electrochemical methods are gaining attention as a green and sustainable approach. researchgate.net The anodic oxidation of aryl methyl ketones in the presence of a cyanide source, for instance, allows for the formation of β-ketonitriles without the need for metal catalysts or chemical oxidants. researchgate.net
Photoredox Catalysis : The use of visible light in photoredox catalysis has opened new avenues for the asymmetric synthesis of butanenitrile structures. smolecule.com This can involve the stereoselective radical addition to chiral imines or oximes, a technique that is seeing increased application. smolecule.com
| Methodology | Key Features | Catalyst/Reagent Example | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Carbopalladation | Addition of organoboron reagents to dinitriles | Pd(acac)2 / 4,4′-dimethyl-2,2′-bipyridine | High selectivity, mild conditions, broad scope organic-chemistry.org |
| NHC-Catalyzed Radical Coupling | Coupling of aldehydes and AIBN | N-Heterocyclic Carbene (NHC) | Metal-free, forms quaternary centers organic-chemistry.org |
| Electrochemical Anodic Oxidation | Cyanation of aryl methyl ketones | I2 (facilitator) | Metal- and oxidant-free, sustainable researchgate.net |
| Photoredox Catalysis | Asymmetric radical addition | Iridium or Ruthenium complexes | Stereoselective, uses visible light smolecule.com |
Discovery of Novel Reactivity Patterns and Transformation Pathways
The rich chemistry of β-ketonitriles like 2-Methyl-4-oxo-4-phenylbutanenitrile is a fertile ground for discovering new reactions. Their ability to participate in cascade, domino, and sequential reactions is a testament to their versatility. rsc.orgnih.gov
Future explorations are likely to focus on:
Multi-component Reactions : Designing novel multi-component reactions (MCRs) that leverage the dual electrophilic/nucleophilic nature of β-ketonitriles is a promising avenue. For example, a three-component reaction involving α-hydroxyketones, β-ketonitriles, and primary amines has been developed for the selective synthesis of densely functionalized 3-cyanopyrroles. nih.gov
Cascade Reactions for Heterocycle Synthesis : β-ketonitriles are excellent precursors for a variety of heterocyclic compounds. rsc.orgnih.gov Research into new cascade sequences, such as the three-component reaction of aryl glyoxals, isonitriles, and β-ketonitriles to form highly substituted furan-linked biheteroaryls, is expanding the synthetic toolbox. nih.gov
Oxidative Cyclization : The intramolecular cyclization of functionalized butanenitriles offers a powerful strategy for constructing complex ring systems. A notable example is the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles using DMSO as an oxidant to efficiently produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This pathway can be integrated into one-pot sequences to build even more complex structures, such as antimycobacterial pyridazino[4,3-b]indoles. acs.org
| Reactivity Pattern | Description | Example Product Class | Significance |
|---|---|---|---|
| Three-Component Reactions | Simultaneous reaction of three or more starting materials in a single step. | Functionalized 3-cyanopyrroles nih.gov | High atom economy and efficiency. |
| Cascade [4+1] Cycloaddition | A sequence of reactions where the product of one step is the substrate for the next. | Furan-linked biheteroaryls nih.gov | Rapid construction of molecular complexity. |
| Oxidative Intramolecular Cyclization | Ring formation coupled with an oxidation step. | 2-(3-Oxoindolin-2-ylidene)acetonitriles nih.govacs.org | Access to important heterocyclic cores. nih.gov |
Expansion of Synthetic Applications to New Molecular Targets
The utility of this compound and its analogs as building blocks is vast and continues to grow. nih.gov Their application in the synthesis of biologically active molecules is a particularly active area of research. rsc.orgresearchgate.net
Unexplored avenues include:
Medicinal Chemistry Scaffolds : β-Ketonitriles are precursors to a wide range of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles, which are common motifs in pharmaceuticals. nih.gov They are valuable starting materials for synthesizing scaffolds like diaminopyrimidines, which have shown potential as inhibitors of enzymes in parasites, highlighting their application in the development of new antiparasitic drugs. utsa.edu
Natural Product Synthesis : The complex, stereochemically rich structures of many natural products present a significant synthetic challenge. The versatile reactivity of butanenitrile derivatives could be harnessed to develop novel strategies for the total synthesis of complex natural products and their analogs. rsc.orgwgtn.ac.nz
Agrochemicals : The structural motifs accessible from β-ketonitriles are also relevant in the field of agricultural chemistry. researchgate.netsmolecule.com Future research could focus on the synthesis and evaluation of novel butanenitrile-derived compounds for potential use as herbicides or pesticides. smolecule.com
| Molecular Target Class | Significance | Role of Butanenitrile Precursor |
|---|---|---|
| Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) | Core structures in many kinase inhibitors for cancer therapy. nih.gov | Serves as a key building block in cyclization and condensation reactions. nih.gov |
| Bioactive Scaffolds (e.g., Diaminopyrimidines) | Potential as drugs against parasitic diseases like leishmaniasis. utsa.edu | Acts as a versatile intermediate for constructing the pyrimidine ring. utsa.edu |
| Indole Derivatives (e.g., 2-Alkylideneindolin-3-ones) | Possess important biological activities and are used in drug discovery. nih.gov | Undergoes intramolecular cyclization to form the core indole structure. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-4-oxo-4-phenylbutanenitrile, and what mechanistic insights underpin these routes?
- Answer: A key approach involves using acrylonitrile derivatives as starting materials. For example, condensation reactions with substituted benzaldehydes or ketones can yield α,β-unsaturated nitriles, which are further functionalized. The nitrile group’s electrophilicity facilitates nucleophilic additions, while the ketone moiety enables enolate chemistry. Reaction optimization often requires catalysts (e.g., Lewis acids) and controlled temperature conditions to minimize side reactions like polymerization .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Answer:
- Spectroscopy:
- NMR: H and C NMR identify substituent positions and confirm nitrile/ketone functionalities.
- IR: Strong absorption bands for C≡N (~2240 cm) and C=O (~1700 cm).
- Crystallography: Single-crystal X-ray diffraction (using SHELX software ) provides unambiguous bond lengths and angles. For example, nitrile C≡N bonds typically measure ~1.14 Å, while ketone C=O bonds are ~1.21 Å .
Q. How does the nitrile group influence the reactivity of this compound in nucleophilic additions?
- Answer: The electron-withdrawing nitrile group polarizes the α-carbon, enhancing its susceptibility to nucleophilic attack. This reactivity is exploited in Michael additions, where enolates or Grignard reagents add to the α,β-unsaturated system. Solvent polarity (e.g., DMF vs. THF) and temperature are critical for regioselectivity and yield .
Advanced Research Questions
Q. What experimental challenges arise during the synthesis of this compound, and how can they be addressed?
- Answer:
- Challenge 1: Competing side reactions (e.g., hydrolysis of nitrile to amide under acidic conditions).
- Mitigation: Use anhydrous solvents and avoid protic acids.
- Challenge 2: Low yields due to steric hindrance from the phenyl group.
- Mitigation: Optimize reaction time and employ high-boiling solvents (e.g., toluene) to enhance kinetics.
- Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively isolates the product .
Q. How can researchers reconcile contradictory reports on the biological activity of this compound derivatives?
- Answer: Contradictions may stem from:
- Variability in assay conditions: Differences in cell lines, concentrations, or incubation times (e.g., 24h vs. 48h).
- Structural modifications: Minor substituent changes (e.g., electron-withdrawing vs. donating groups) alter bioavailability.
- Methodological approach: Longitudinal studies and dose-response analyses (as in ) clarify time-dependent effects. Mediation analysis (e.g., structural equation modeling) identifies confounding variables like cytotoxicity .
Q. What strategies enhance the reliability of antimicrobial assays for this compound derivatives?
- Answer:
- Standardized protocols: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
- Positive controls: Use established antibiotics (e.g., ampicillin) to validate assay sensitivity.
- Impurity profiling: Employ HPLC (High-Performance Liquid Chromatography) with reference standards (e.g., EP impurities in ) to rule out confounding effects from synthetic byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data for this compound?
- Answer:
- Refinement software: Use SHELXL for small-molecule refinement, ensuring proper weighting schemes and thermal parameter adjustments .
- Twinned crystals: Apply twin-law corrections in SHELXL to resolve overlapping reflections.
- Validation tools: Check for outliers in bond angles/distances using CIF validation reports .
Methodological Recommendations
Q. What statistical approaches are suitable for analyzing time-dependent effects in pharmacological studies of this compound?
- Answer:
- Longitudinal panel design: Measure outcomes at multiple time points (e.g., T1: baseline, T2: 1 week, T3: 1 year) to capture short-term vs. long-term effects .
- Bootstrapping: Assess mediation effects (e.g., effort exertion in ) with 5,000 resamples to ensure robustness.
- Factorial invariance testing: Confirm measurement consistency across time points using configural and metric invariance models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
